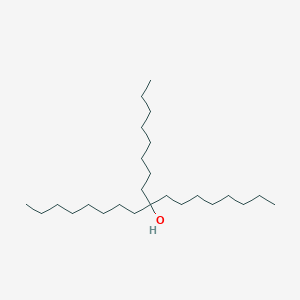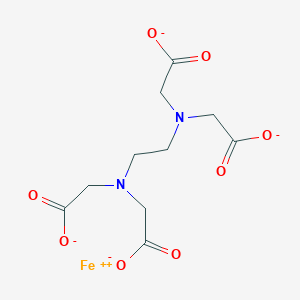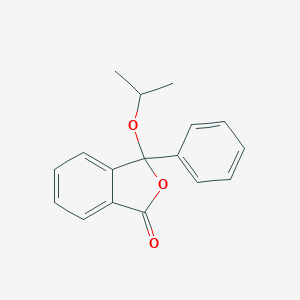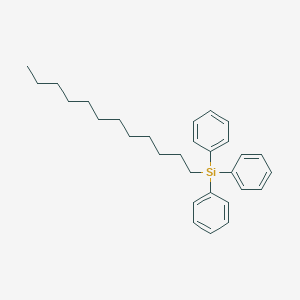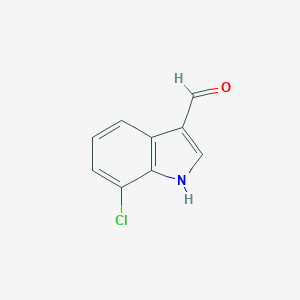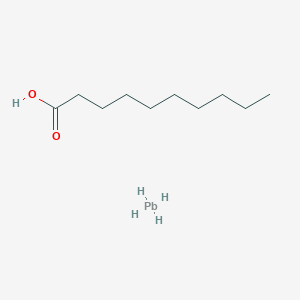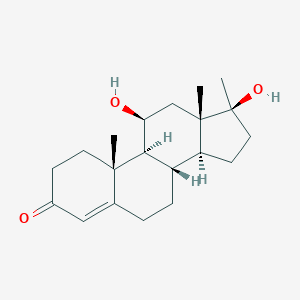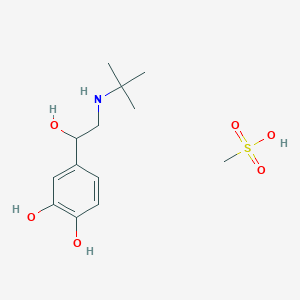![molecular formula C10H13N3O2 B092115 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid CAS No. 103-21-9](/img/structure/B92115.png)
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. MMDA-2 is a potent hallucinogen that is structurally similar to mescaline, a naturally occurring psychedelic substance found in certain cacti.
作用機序
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid exerts its psychoactive effects by binding to the 5-HT2A receptor and inducing a cascade of intracellular signaling events. This leads to the activation of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. These neurotransmitters are responsible for the profound alterations in perception, mood, and cognition that are characteristic of psychedelic experiences.
生化学的および生理学的効果
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid has been shown to produce a wide range of biochemical and physiological effects in animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid has several advantages as a research tool. It is highly potent and selective for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its psychoactive effects and potential for abuse limit its use in clinical research and drug development.
将来の方向性
There are several potential future directions for research on 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the study of the molecular mechanisms underlying the effects of 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid on the brain, which could lead to the development of new therapies for neurological and psychiatric disorders. Finally, further research is needed to fully understand the long-term effects of 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid on the brain and behavior, as well as its potential for abuse and addiction.
合成法
The synthesis of 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid involves the reaction of 2-methyl-3,4-methylenedioxyphenylacetone with nitrous acid, followed by reduction with sodium borohydride. This yields 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid in high purity.
科学的研究の応用
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is known to play a key role in the regulation of mood, perception, and cognition. This receptor is also the primary target of many other psychedelic substances, such as LSD and psilocybin.
特性
CAS番号 |
103-21-9 |
|---|---|
製品名 |
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid |
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-[methyl-[(4-methylphenyl)diazenyl]amino]acetic acid |
InChI |
InChI=1S/C10H13N3O2/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChIキー |
KOTDNLISXGEHNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NN(C)CC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)N=NN(C)CC(=O)O |
その他のCAS番号 |
103-21-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



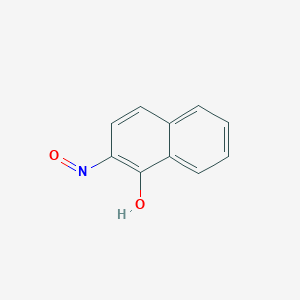
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
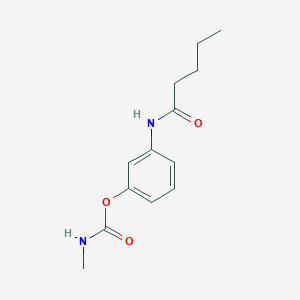
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
